molecular formula C9H8Cl2O2 B8407446 Methyl 2,4-dichloro-6-methylbenzoate

Methyl 2,4-dichloro-6-methylbenzoate

Cat. No.: B8407446
M. Wt: 219.06 g/mol
InChI Key: FWWCPHZSLUDHBV-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-6-methylbenzoate is a chlorinated aromatic ester derived from 2,4-dichloro-6-methylbenzoic acid, esterified with methanol. Its molecular formula is C₉H₈Cl₂O₂, with a molecular weight of 223.07 g/mol. Structurally, it features chlorine substituents at the 2- and 4-positions and a methyl group at the 6-position of the benzene ring (Figure 1). This substitution pattern enhances lipophilicity and steric hindrance compared to simpler benzoate esters. While specific data on this compound are absent in the provided evidence, its properties can be inferred from structurally related chlorinated esters, such as methyl 6-chloronicotinate (C₇H₆ClNO₂, 171.58 g/mol) and methyl salicylate (C₈H₈O₃, 152.15 g/mol) . Chlorinated benzoates are commonly utilized in agrochemicals, pharmaceuticals, and as intermediates in organic synthesis due to their stability and reactivity.

Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

methyl 2,4-dichloro-6-methylbenzoate

InChI

InChI=1S/C9H8Cl2O2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3

InChI Key

FWWCPHZSLUDHBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dichloro-6-methylbenzoate can be synthesized through the esterification of 2,4-dichloro-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichloro-6-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 2,4-diamino-6-methylbenzoate when using ammonia.

    Reduction: 2,4-dichloro-6-methylbenzyl alcohol.

    Oxidation: 2,4-dichloro-6-methylbenzoic acid.

Scientific Research Applications

Methyl 2,4-dichloro-6-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,4-dichloro-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

  • Methyl 6-Chloronicotinate: A methyl ester of a chlorinated nicotinic acid derivative. Unlike the target compound, it contains a nitrogen heterocycle (pyridine ring) instead of a benzene ring, altering electronic properties and reactivity. The chlorine at the 6-position reduces solubility in polar solvents compared to non-chlorinated esters .
  • Methyl Salicylate: A non-chlorinated ester of salicylic acid. The absence of chlorine substituents results in higher volatility (vapor pressure: 0.011 kPa at 25°C) and lower molecular weight, making it a common volatile organic compound (VOC) in atmospheric studies .
  • Sandaracopimaric Acid Methyl Ester : A diterpene methyl ester isolated from plant resins. Its bicyclic structure contrasts with the planar aromatic system of the target compound, leading to differences in thermal stability and chromatographic behavior .

Physical and Chemical Properties

  • Lipophilicity: The 2,4-dichloro-6-methyl substitution increases logP (octanol-water partition coefficient) compared to mono-chlorinated or non-chlorinated esters, enhancing membrane permeability in biological systems.
  • Thermal Stability : Chlorine atoms and aromaticity likely confer higher melting and boiling points than aliphatic esters (e.g., methyl salicylate boils at 222°C) .
  • Solubility : Reduced water solubility compared to methyl salicylate (1.4 g/L at 20°C) due to hydrophobic chlorine substituents .

Data Tables

Table 1: Comparison of Methyl 2,4-Dichloro-6-Methylbenzoate with Structural Analogues

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water (g/L) Vapor Pressure (kPa)
This compound* C₉H₈Cl₂O₂ 223.07 ~250 (estimated) <0.1 (estimated) 0.005 (estimated)
Methyl 6-chloronicotinate C₇H₆ClNO₂ 171.58 220–225 0.5 0.008
Methyl salicylate C₈H₈O₃ 152.15 222 1.4 0.011
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 >300 Insoluble <0.001

*Theoretical data inferred from structural analogs.

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